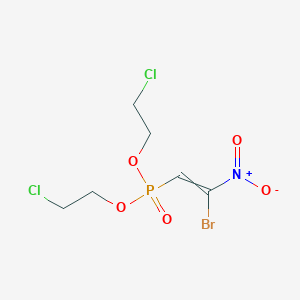
Phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester is a chemical compound with the molecular formula C6H8BrCl2NO6P. This compound is known for its unique structure, which includes both bromine and nitro functional groups attached to an ethenyl phosphonic acid ester. It is used in various scientific research applications due to its reactivity and potential biological activity .
Preparation Methods
The synthesis of phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester typically involves the reaction of 2-bromo-2-nitroethene with bis(2-chloroethyl) phosphonate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids.
Scientific Research Applications
Phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphonic acid esters into molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester involves its interaction with molecular targets in biological systems. The nitro and bromine groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, potentially leading to biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester can be compared with other similar compounds, such as:
2-Nitroethenylphosphonate: This compound has a similar structure but lacks the bromine atom, leading to different reactivity and biological activity.
2-Bromo-2-nitroethenylphosphonate: This compound is similar but does not have the bis(2-chloroethyl) ester groups, affecting its solubility and reactivity. The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
CAS No. |
165896-79-7 |
|---|---|
Molecular Formula |
C6H9BrCl2NO5P |
Molecular Weight |
356.92 g/mol |
IUPAC Name |
2-[bis(2-chloroethoxy)phosphoryl]-1-bromo-1-nitroethene |
InChI |
InChI=1S/C6H9BrCl2NO5P/c7-6(10(11)12)5-16(13,14-3-1-8)15-4-2-9/h5H,1-4H2 |
InChI Key |
APNOLERCCQWGGJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OP(=O)(C=C([N+](=O)[O-])Br)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















